Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are ubiquitous in nature and have been found to possess a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the bromine atom and the ethyl ester group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing a bromine atom and an ethyl ester group. For example, the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration is a widely used method . Other methods include palladium or platinum-catalyzed ring closure, intramolecular Wittig reactions, and intramolecular Friedel–Crafts reactions . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzofuran derivatives, which are used in various chemical reactions and studies.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, some benzofuran derivatives inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Others may interact with enzymes or receptors involved in cell proliferation, leading to anti-tumor activity . The exact mechanism of action depends on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: A simpler benzofuran derivative used in the synthesis of various bioactive compounds.
6-Bromo-3-(6-bromo-1-(2-ethylhexyl)-1,2-dihydro-2-oxo-3):
Indole Derivatives: Compounds containing an indole nucleus, which share some structural similarities with benzofurans and exhibit diverse biological activities.
Eigenschaften
Molekularformel |
C11H11BrO3 |
---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
ethyl 6-bromo-2,3-dihydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-4,6,10H,2,5H2,1H3 |
InChI-Schlüssel |
NQRHRQVTXDAUGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2=C(O1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.